molecular formula C16H15N3O3S2 B11276162 (8,8-Dimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetic acid CAS No. 488715-15-7

(8,8-Dimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetic acid

Cat. No.: B11276162
CAS No.: 488715-15-7
M. Wt: 361.4 g/mol
InChI Key: SMEFTQRZRAECCR-UHFFFAOYSA-N
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Description

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrano-pyrido-thieno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]acetic acid typically involves multi-step reactions. The starting materials often include pyridine derivatives, thiophene derivatives, and other heterocyclic compounds. The synthetic route may involve the following steps:

    Formation of the Pyrano Ring: This step involves the cyclization of a pyridine derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Formation of the Thieno Ring: The thieno ring is introduced through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of a suitable amine with a carbonyl compound.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce functional groups such as carbonyls or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also studied for its unique reactivity and stability.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]acetic acid is unique due to its specific combination of fused rings and functional groups

Properties

CAS No.

488715-15-7

Molecular Formula

C16H15N3O3S2

Molecular Weight

361.4 g/mol

IUPAC Name

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetic acid

InChI

InChI=1S/C16H15N3O3S2/c1-16(2)4-10-8(5-22-16)3-9-12-13(24-14(9)19-10)15(18-7-17-12)23-6-11(20)21/h3,7H,4-6H2,1-2H3,(H,20,21)

InChI Key

SMEFTQRZRAECCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC(=O)O)C

solubility

53.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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